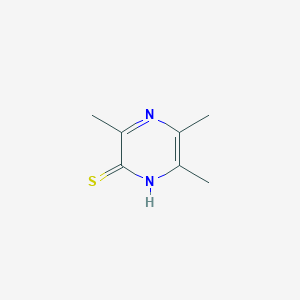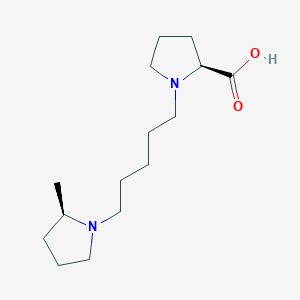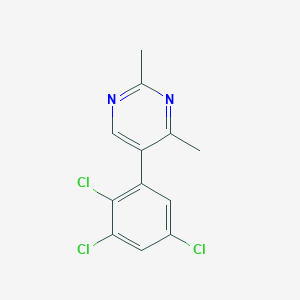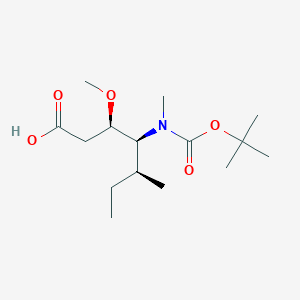
(3R,4S,5S)-4-((tert-Butoxycarbonyl)(methyl)amino)-3-methoxy-5-methylheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Dil, also known as N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine, is a compound used in organic synthesis. It is a derivative of methylenedioxymethamphetamine (MDMA) and is primarily used as a protecting group for amines in peptide synthesis. The Boc group, or tert-butoxycarbonyl group, is an acid-labile protecting group that can be added to amines to prevent them from reacting during certain stages of chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-Dil is synthesized through the reaction of di-tert-butyl dicarbonate with the amine group of methylenedioxymethamphetamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran (THF). The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-Dil involves the use of large-scale reactors where the amine and di-tert-butyl dicarbonate are mixed under controlled conditions. The reaction is monitored to ensure complete conversion of the amine to the Boc-protected derivative. The product is then purified through crystallization or distillation to obtain high-purity Boc-Dil .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Dil undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions where the Boc group remains intact.
Oxidation and Reduction: The Boc group is stable under mild oxidative and reductive conditions, allowing for selective reactions on other parts of the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of bases like sodium hydroxide or DMAP.
Oxidation and Reduction: Mild oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major product formed from the deprotection of Boc-Dil is the free amine, methylenedioxymethamphetamine. Substitution reactions yield various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Boc-Dil is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in the synthesis of complex organic molecules.
Biology: In the synthesis of peptides and proteins where selective protection and deprotection of amine groups are crucial.
Medicine: In the development of pharmaceuticals where Boc-protected intermediates are used in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of Boc-Dil involves the formation of a carbamate linkage between the Boc group and the amine. This linkage is stable under basic and neutral conditions but can be cleaved under acidic conditions. The Boc group acts as a temporary protective group, preventing the amine from participating in unwanted reactions during synthesis. Upon deprotection, the free amine is regenerated, allowing it to participate in subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-butoxycarbonyl-3,4-methylenedioxyamphetamine (Boc-MDA)
- N-tert-butoxycarbonyl-3,4-methylenedioxyethylamphetamine (Boc-MDEA)
- N-tert-butoxycarbonyl-3,4-methylenedioxypropylamphetamine (Boc-MDPA)
Uniqueness
Boc-Dil is unique in its specific application as a protecting group for the amine of methylenedioxymethamphetamine. Its stability under various reaction conditions and ease of removal make it a valuable tool in organic synthesis. Compared to similar compounds, Boc-Dil offers a balance of stability and reactivity that is particularly useful in peptide synthesis and other applications requiring selective protection of amine groups .
Eigenschaften
Molekularformel |
C15H29NO5 |
|---|---|
Molekulargewicht |
303.39 g/mol |
IUPAC-Name |
(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid |
InChI |
InChI=1S/C15H29NO5/c1-8-10(2)13(11(20-7)9-12(17)18)16(6)14(19)21-15(3,4)5/h10-11,13H,8-9H2,1-7H3,(H,17,18)/t10-,11+,13-/m0/s1 |
InChI-Schlüssel |
GFPJDRFAAIJFSY-LOWVWBTDSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


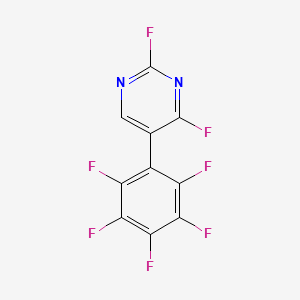

![2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15244587.png)
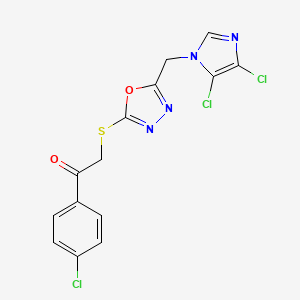
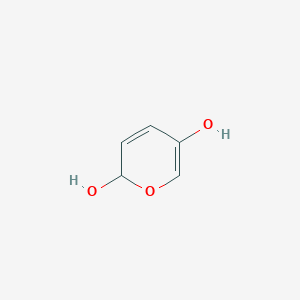
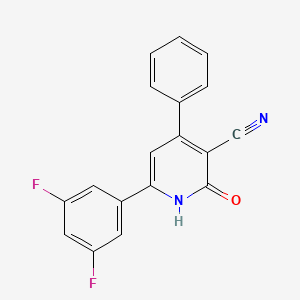


![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
